4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline
Description
4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline is a substituted isoquinoline derivative characterized by a 4-chlorophenylmethyl group at position 4 and isopropyloxy substituents at positions 6 and 5.
Properties
CAS No. |
88708-13-8 |
|---|---|
Molecular Formula |
C22H24ClNO2 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-6,7-di(propan-2-yloxy)isoquinoline |
InChI |
InChI=1S/C22H24ClNO2/c1-14(2)25-21-10-18-13-24-12-17(9-16-5-7-19(23)8-6-16)20(18)11-22(21)26-15(3)4/h5-8,10-15H,9H2,1-4H3 |
InChI Key |
YBKGYSMXWUGISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Isopropoxy Groups: The isopropoxy groups can be introduced through an etherification reaction, where the isoquinoline derivative reacts with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6,7-diisopropoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
A key comparison involves quinoline derivatives with analogous substitution patterns. For example:
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): This compound shares the 4-chlorophenyl group but differs in the amino and methoxyphenyl substituents. Its melting point (223–225°C) and synthetic route (PdCl₂ catalysis, column chromatography) highlight the impact of electron-donating groups (e.g., methoxy) on crystallinity and purification challenges compared to the isopropyloxy-substituted target compound .
Table 1: Physicochemical Comparison of Isoquinoline Derivatives
*Synthesis inferred from analogous methods in .
Electronic and Computational Insights
Density functional theory (DFT) studies () emphasize the importance of exact exchange in modeling such compounds. For example, the isopropyloxy groups in the target compound likely introduce steric and electronic effects that alter frontier molecular orbitals (HOMO/LUMO) compared to methoxy-substituted analogs.
Crystallographic and Structural Comparisons
Crystallographic refinement via SHELXL () is essential for comparing molecular geometries. The bulky isopropyloxy groups in the target compound may reduce crystal symmetry compared to planar methoxy substituents .
Biological Activity
4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding capabilities. Its unique structure, characterized by a chlorobenzyl group and two isopropoxy substituents, may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating significant activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 200 nM |
| Bacillus subtilis | 180 nM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, particularly against resistant strains like MRSA .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor . It interacts with various enzymes, modulating their activity which may lead to therapeutic effects. For instance, studies have indicated its potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets. This interaction can modulate the function of enzymes and receptors involved in various biological processes. The precise mechanism remains under investigation but is believed to involve competitive inhibition or allosteric modulation.
Study on Antimicrobial Efficacy
In a recent study, the compound was tested alongside standard antibiotics against multiple bacterial strains. The results showed that it outperformed some conventional antibiotics in terms of potency at non-cytotoxic concentrations .
Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. These studies provide insights into how structural modifications could enhance its biological activity, paving the way for the development of more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
